

# Navigating the Selectivity Landscape of p300/CBP Histone Acetyltransferase Inhibitors

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## Compound of Interest

Compound Name: PF-06672131

Cat. No.: B12045089

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## A Comparative Guide for Researchers

In the intricate world of epigenetic drug discovery, the selective targeting of specific histone acetyltransferases (HATs) is paramount for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of potent and selective inhibitors of the closely related histone acetyltransferases, p300 and CREB-binding protein (CBP). Due to the lack of publicly available information for a compound designated "**PF-06672131**," this guide will utilize the well-characterized and highly selective p300/CBP inhibitor, A-485, as a representative example to illustrate the principles and data crucial for evaluating inhibitor selectivity.

## Understanding the Target: p300/CBP

The paralogous proteins p300 and CBP are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their histone acetyltransferase activity is crucial for modulating chromatin structure and gene expression. Given their high degree of structural homology, developing inhibitors that are selective for p300/CBP over other HAT families is a significant focus in the development of novel therapeutics for cancer and other diseases.

## Comparative Inhibitory Activity of A-485

A-485 is a potent, cell-permeable inhibitor that is competitive with acetyl-CoA and demonstrates high selectivity for the catalytic HAT domains of p300 and CBP. The following table summarizes

the inhibitory activity of A-485 against its primary targets and a panel of other histone acetyltransferases, underscoring its selectivity profile.

Histone Acetyltransferase	IC50 (nM)	Fold Selectivity vs. p300
p300	9.8	-
CBP	2.6	~3.8x more potent
PCAF	>10,000	>1020
GCN5L2	>10,000	>1020
HAT1	>10,000	>1020
MYST3	>10,000	>1020
MYST4	>10,000	>1020
TIP60	>10,000	>1020

Data compiled from publicly available studies.[\[1\]](#)

The data clearly indicates that A-485 is a highly selective inhibitor of the p300/CBP family, with no significant activity observed against members of the GNAT (PCAF, GCN5L2, HAT1) and MYST (MYST3, MYST4, TIP60) families of histone acetyltransferases at concentrations up to 10  $\mu$ M.[\[1\]](#)

## Experimental Protocols for Assessing HAT Inhibitor Selectivity

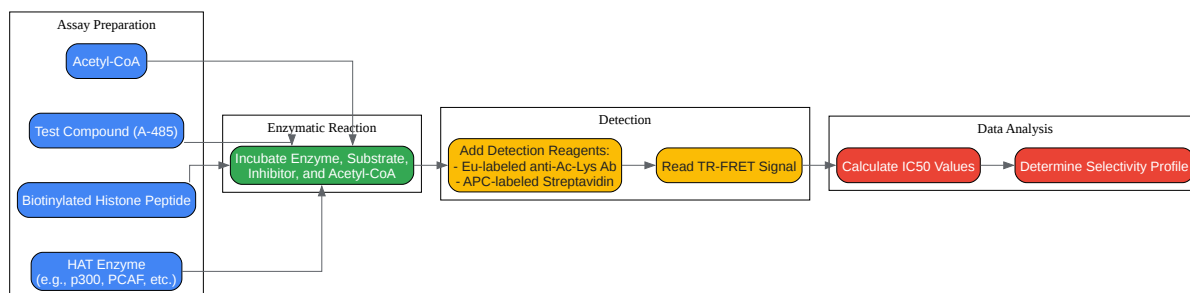
The determination of inhibitor selectivity is a critical step in the characterization of any new chemical probe. A common and robust method for this is the in vitro histone acetyltransferase activity assay.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a widely used method for quantifying the activity of histone acetyltransferases and assessing the potency of their inhibitors.

Principle: The assay measures the acetylation of a biotinylated histone peptide substrate by the HAT enzyme. The detection system utilizes a europium-labeled anti-acetyl lysine antibody and an APC-labeled streptavidin. When the histone peptide is acetylated, the binding of the antibody and streptavidin brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is proportional to the level of histone acetylation.

Experimental Workflow:



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Caption: Workflow for determining HAT inhibitor selectivity using a TR-FRET assay.

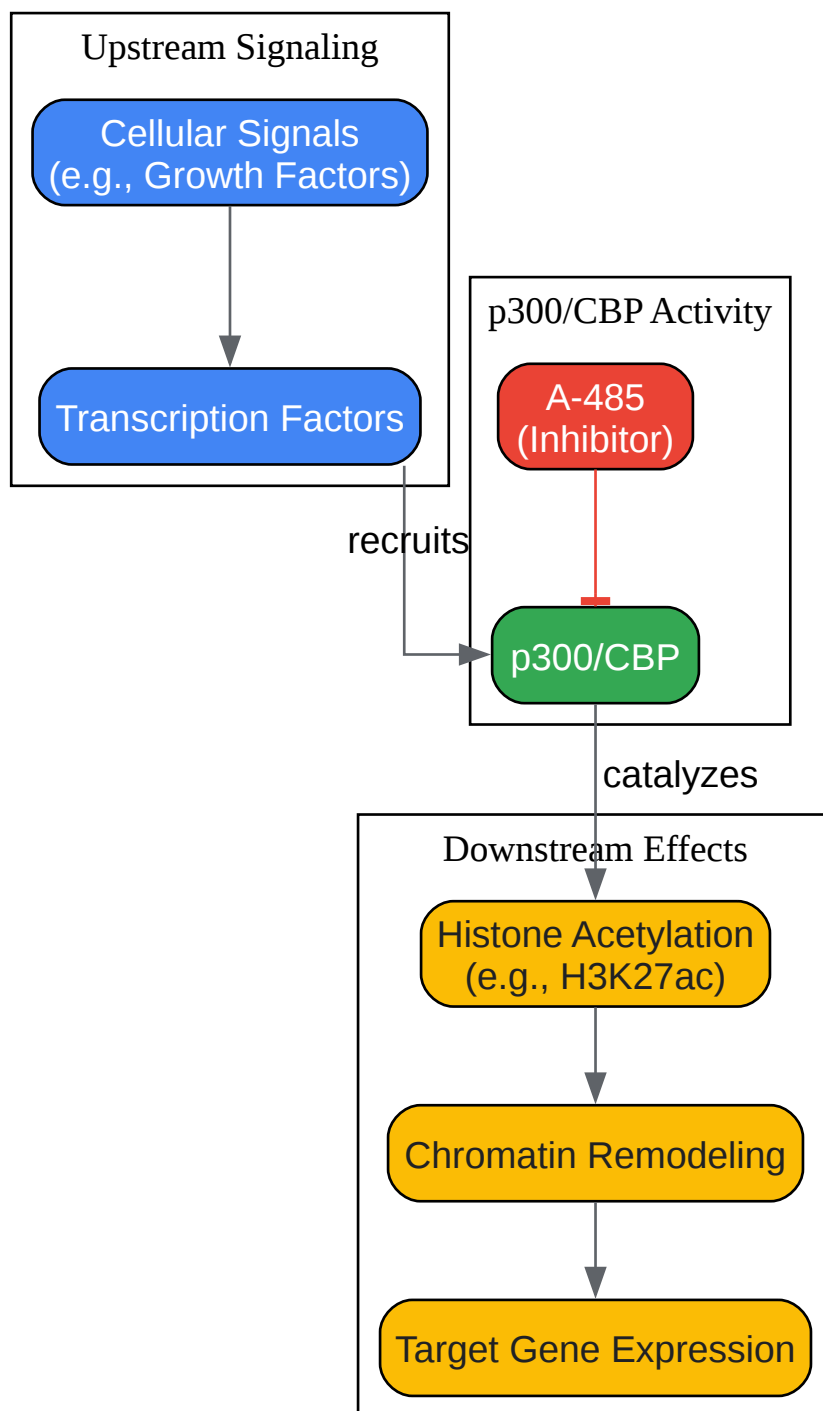
Detailed Method:

- Reagent Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
- Serially dilute the test inhibitor (e.g., A-485) to various concentrations.
- Prepare a mixture of the histone acetyltransferase enzyme and the biotinylated histone peptide substrate in the reaction buffer.
- Prepare a solution of Acetyl-CoA in the reaction buffer.
- Enzymatic Reaction:
  - In a 384-well plate, add the enzyme/substrate mixture.
  - Add the serially diluted inhibitor to the wells.
  - Initiate the reaction by adding the Acetyl-CoA solution.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
  - Stop the reaction by adding a detection mixture containing a europium-labeled anti-acetyl lysine antibody and APC-labeled streptavidin in a detection buffer.
  - Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the FRET signal.
- Data Analysis:
  - Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  - Calculate the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.
  - Compare the IC<sub>50</sub> values across the panel of histone acetyltransferases to determine the selectivity profile.

## Signaling Pathway Context

Inhibitors of p300/CBP can have profound effects on cellular signaling pathways that are dependent on protein acetylation. One of the key downstream effects of p300/CBP inhibition is the reduction of histone acetylation at specific lysine residues, such as H3K27, which is a hallmark of active enhancers and promoters.



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Caption: Simplified signaling pathway showing the impact of p300/CBP inhibition.

This guide highlights the importance of rigorous selectivity profiling for the development of targeted HAT inhibitors. The use of well-characterized compounds like A-485 provides a valuable benchmark for researchers in the field, enabling a deeper understanding of the biological consequences of selectively inhibiting p300/CBP activity. As the landscape of epigenetic drug discovery continues to evolve, such comparative data and detailed experimental methodologies will be indispensable for the advancement of novel and effective therapeutics.

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## References

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